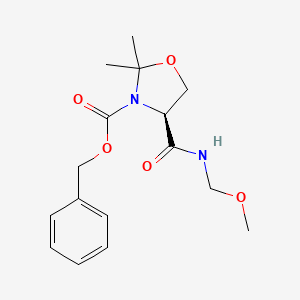
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the benzyl group and the methoxymethyl carbamoyl group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The benzyl and methoxymethyl carbamoyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the context in which the compound is used. For example, in a biochemical assay, it may interact with enzymes or receptors, leading to changes in their activity. The oxazolidine ring and the functional groups present in the compound can play a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate include other oxazolidine derivatives and compounds with similar functional groups. Examples include:
Oxazolidinones: These compounds also contain an oxazolidine ring and have been studied for their antibacterial properties.
Carbamoyl derivatives: Compounds with carbamoyl groups are common in medicinal chemistry and can have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its chiral nature
Propiedades
Fórmula molecular |
C16H22N2O5 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
benzyl (4S)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)18(13(10-23-16)14(19)17-11-21-3)15(20)22-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Clave InChI |
SVOFPOSQGPNYCL-ZDUSSCGKSA-N |
SMILES isomérico |
CC1(N([C@@H](CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
SMILES canónico |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


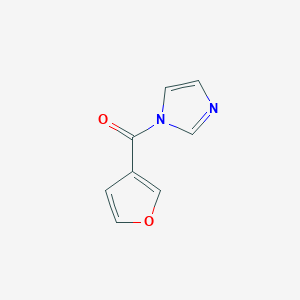
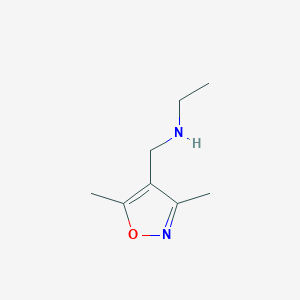
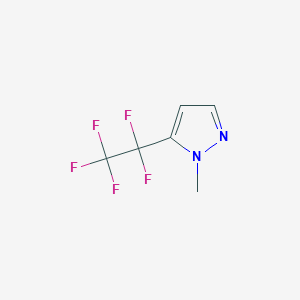
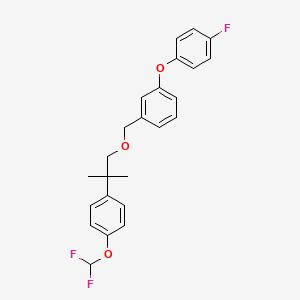
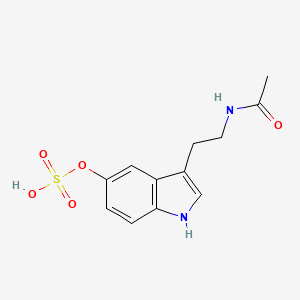
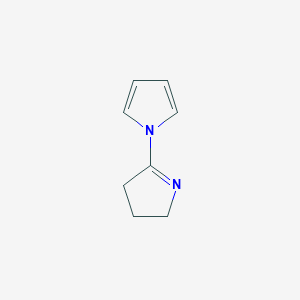
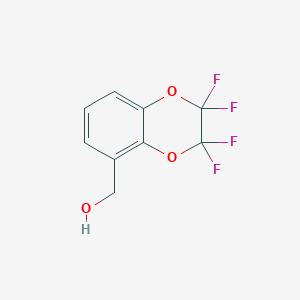
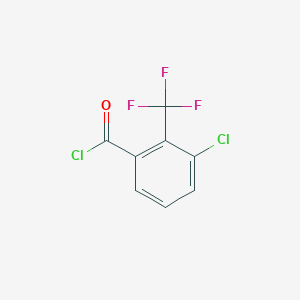

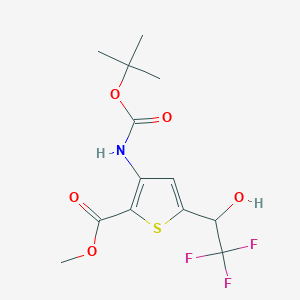
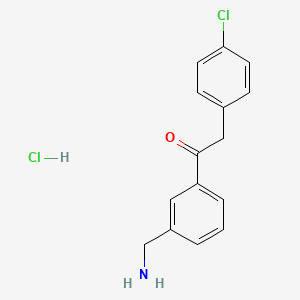
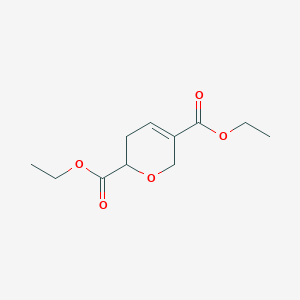

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
